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Introduction
The asymmetric distribution of lipids across cellular membranes is a fundamental feature of

eukaryotic cells, crucial for a variety of cellular processes including signal transduction, vesicle

trafficking, and apoptosis. This asymmetry is established and maintained by a class of

membrane proteins known as lipid flippases (or P4-ATPases), which actively transport specific

phospholipids from the exoplasmic or luminal leaflet to the cytosolic leaflet of the membrane, a

process powered by ATP hydrolysis.[1][2]

One of the most widely used methods to measure the activity of these lipid flippases is a

fluorescence-based assay employing 1-oleoyl-2-[6-[(7-nitro-2-1,3-benzoxadiazol-4-

yl)amino]hexanoyl]-sn-glycero-3-phosphoethanolamine (NBD-PE). NBD-PE is a fluorescently

labeled analog of phosphatidylethanolamine (PE) that can be inserted into the outer leaflet of

the plasma membrane of cells or into the outer leaflet of artificial liposomes. Its subsequent

translocation to the inner leaflet by flippases can be quantified, providing a direct measure of

flippase activity.

This document provides detailed application notes and experimental protocols for measuring

lipid flippase activity using NBD-PE in both live cells and in vitro reconstituted systems.
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The NBD-PE flippase assay is based on the ability to distinguish between NBD-PE molecules

located in the outer versus the inner leaflet of a lipid bilayer. This is typically achieved through

one of two methods:

BSA Back-Extraction: After labeling cells or proteoliposomes with NBD-PE, a solution of fatty

acid-free bovine serum albumin (BSA) is added. BSA has the ability to rapidly extract NBD-
PE from the outer leaflet of the membrane, but not from the inner leaflet.[3] The amount of

fluorescence remaining associated with the cells or vesicles after BSA treatment is

proportional to the amount of NBD-PE that has been "flipped" to the inner leaflet.

Dithionite Quenching: Sodium dithionite is a membrane-impermeant reducing agent that can

quench the fluorescence of the NBD moiety.[2][4] When added to a suspension of NBD-PE
labeled cells or proteoliposomes, it will quench the fluorescence of the NBD-PE molecules in

the outer leaflet. The remaining fluorescence corresponds to the NBD-PE that has been

translocated to the inner leaflet and is protected from the quencher.

The choice between these two methods often depends on the experimental system. BSA back-

extraction is commonly used for cell-based assays, while dithionite quenching is frequently

employed for in vitro assays with proteoliposomes.

Data Presentation
The following tables summarize representative quantitative data obtained from NBD-PE
flippase assays, illustrating the types of comparisons that can be made.

Table 1: Substrate Specificity of Human P4-ATPases

This table showcases the differential activity of various human P4-ATPases (flippases) towards

different NBD-labeled phospholipids. The data is presented as the fold increase in NBD-lipid

uptake in cells expressing the specific flippase compared to control cells.
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P4-ATPase
NBD-PS Uptake
(Fold Increase)

NBD-PE Uptake
(Fold Increase)

NBD-PC Uptake
(Fold Increase)

ATP11A ~3.5 ~2.5
~1.0 (no significant

increase)

ATP11C ~4.0 ~3.0
~1.0 (no significant

increase)

ATP8B1
~1.0 (no significant

increase)

~1.0 (no significant

increase)
~2.5

Data adapted from studies on human cell lines stably expressing the indicated P4-ATPases.[5]

[6] "Fold Increase" is relative to parental cells lacking overexpression of the specific flippase.

Table 2: Effect of an ATPase-Deficient Mutation on NBD-PE Flippase Activity

This table demonstrates the ATP-dependence of flippase activity by comparing the uptake of

NBD-PE in cells expressing a wild-type flippase versus a mutant version that cannot hydrolyze

ATP.

Flippase Construct
NBD-PE Uptake (Relative Fluorescence
Units)

Wild-Type ATP11C 850 ± 50

ATP11C (E184Q Mutant) 150 ± 25

Control (No Flippase) 120 ± 20

Data are representative of flow cytometry results and are presented as mean ± standard

deviation.[5] The E184Q mutation is in the conserved phosphorylation site, rendering the

ATPase inactive.

Table 3: Inhibition of Flippase Activity

This table illustrates how the NBD-PE flippase assay can be used to screen for inhibitors.
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Condition NBD-PE Translocation (Half-life, min)

Control (No Inhibitor) 8 - 11

+ Cholesterol (1 mol%) Activity completely inhibited

Data obtained from in vitro reconstitution experiments with endoplasmic reticulum

proteoliposomes.[7] The half-life represents the time required for half of the initially accessible

NBD-PE to be translocated.

Experimental Protocols
Protocol 1: Cell-Based NBD-PE Flippase Assay using
Flow Cytometry
This protocol is designed for measuring flippase activity in live, non-adherent cells. It can be

adapted for adherent cells by detaching them prior to the assay.

Materials:

Cells of interest (e.g., Ba/F3, HeLa, or CHO-K1 cells)

NBD-PE (e.g., 18:1-06:0 NBD-PE)

Hanks' Balanced Salt Solution (HBSS) with 1 g/L glucose (HBSS-glucose), pH 7.4

Fatty acid-free Bovine Serum Albumin (BSA)

Phosphate Buffered Saline (PBS)

Flow cytometer

Procedure:

Cell Preparation:

Harvest cells by centrifugation (for suspension cells) or by detachment with EDTA (for

adherent cells).
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Wash the cells once with ice-cold PBS.

Resuspend the cells in HBSS-glucose at a concentration of 2 x 10^6 cells/mL.

NBD-PE Labeling:

Prepare a 2 µM solution of NBD-PE in HBSS-glucose.

Equilibrate the cell suspension at 15°C for 15 minutes to minimize endocytosis.[3][8]

Add an equal volume of the 2 µM NBD-PE solution to the cell suspension (final NBD-PE
concentration will be 1 µM).

Incubate at 15°C for the desired time points (e.g., 2, 5, 10, 15 minutes).

BSA Back-Extraction:

At each time point, take an aliquot of the cell suspension.

Add an equal volume of ice-cold HBSS-glucose containing 2% (w/v) fatty acid-free BSA.

Incubate on ice for 10 minutes to allow for the extraction of NBD-PE from the outer leaflet.

Flow Cytometry Analysis:

Analyze the cells on a flow cytometer, exciting the NBD fluorophore with a 488 nm laser

and detecting emission at ~530 nm.

Record the mean fluorescence intensity of the cell population.

As a control for total labeling, an aliquot of cells can be taken after the labeling step and

analyzed without BSA back-extraction.

Data Analysis:

The mean fluorescence intensity of the BSA-treated samples represents the amount of

NBD-PE translocated to the inner leaflet.
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Plot the mean fluorescence intensity against time to determine the rate of NBD-PE
translocation.

Protocol 2: In Vitro NBD-PE Flippase Assay with
Proteoliposomes using a Fluorometer
This protocol is suitable for measuring the activity of purified and reconstituted flippases in an

artificial membrane system.

Materials:

Proteoliposomes containing the flippase of interest

NBD-PE

Assay Buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.5)

ATP and MgCl2 solution

Sodium Dithionite solution (freshly prepared)

Triton X-100 solution

Spectrofluorometer

Procedure:

Proteoliposome Preparation:

Prepare proteoliposomes with incorporated NBD-PE (typically 1-2 mol%). This can be

done by co-solubilizing the lipids, NBD-PE, and the purified flippase in a detergent,

followed by detergent removal (e.g., by dialysis or size-exclusion chromatography).

Flippase Assay:

Dilute the proteoliposomes in the assay buffer in a fluorescence cuvette to a final lipid

concentration of ~10-20 µM.
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Record the initial fluorescence (F_initial) using an excitation wavelength of ~470 nm and

an emission wavelength of ~530 nm.[4]

To initiate the flippase reaction, add ATP and MgCl2 to the cuvette (final concentrations

typically 1-5 mM).

Monitor the fluorescence over time. In the case of an outwardly directed flippase

reconstituted in proteoliposomes, you would expect to see an increase in the accessible

pool of NBD-PE over time.

Dithionite Quenching:

After the desired incubation time, add a freshly prepared solution of sodium dithionite to

the cuvette (final concentration ~10 mM).

Record the rapid decrease in fluorescence as the NBD-PE in the outer leaflet is

quenched. The remaining fluorescence (F_protected) represents the NBD-PE in the inner

leaflet.

To determine the total fluorescence, add Triton X-100 (final concentration ~0.1%) to

solubilize the liposomes and allow dithionite to quench all NBD-PE molecules. The

fluorescence should drop to near baseline.

Data Analysis:

The percentage of flipped NBD-PE can be calculated as: % Flipped = (F_protected /

F_initial) * 100

By performing the quenching step at different time points after ATP addition, the rate of

translocation can be determined.
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Concluding Remarks
The NBD-PE flippase assay is a robust and versatile tool for studying the activity of lipid

flippases in various biological contexts. By carefully selecting the appropriate protocol and

controls, researchers can obtain quantitative data on flippase activity, substrate specificity, and

the effects of potential inhibitors. This information is invaluable for basic research into the

mechanisms of membrane biology and for the development of drugs targeting diseases

associated with defective lipid transport.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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